(6-Bromobenzo[D]isoxazol-3-YL)methanol

Lipophilicity Partition Coefficient Benzoisoxazole

(6-Bromobenzo[D]isoxazol-3-YL)methanol (CAS 1785533-28-9, molecular formula C₈H₆BrNO₂, molecular weight 228.04 g/mol) is a halogenated benzo[d]isoxazole heterocycle bearing a hydroxymethyl group at the 3-position and a bromine substituent at the 6-position of the fused benzene ring. The compound belongs to the 1,2-benzoisoxazole (benzisoxazole) scaffold class, recognized as a privileged structure in medicinal chemistry due to its capacity to engage multiple biological targets, including BET bromodomains, acetylcholinesterase, and voltage-gated sodium channels.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Cat. No. B13052654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromobenzo[D]isoxazol-3-YL)methanol
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)ON=C2CO
InChIInChI=1S/C8H6BrNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2
InChIKeyPVGYYHWSPXBCGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromobenzo[D]isoxazol-3-YL)methanol (CAS 1785533-28-9): Core Physicochemical and Structural Profile for Procurement Decision Support


(6-Bromobenzo[D]isoxazol-3-YL)methanol (CAS 1785533-28-9, molecular formula C₈H₆BrNO₂, molecular weight 228.04 g/mol) is a halogenated benzo[d]isoxazole heterocycle bearing a hydroxymethyl group at the 3-position and a bromine substituent at the 6-position of the fused benzene ring . The compound belongs to the 1,2-benzoisoxazole (benzisoxazole) scaffold class, recognized as a privileged structure in medicinal chemistry due to its capacity to engage multiple biological targets, including BET bromodomains, acetylcholinesterase, and voltage-gated sodium channels [1]. The bromine atom serves as a dual-purpose synthetic handle: it modulates lipophilicity (predicted LogP = 2.08) and provides a reactive site for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling downstream diversification into compound libraries . The hydroxymethyl group offers a functionalizable alcohol handle for esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group. These orthogonal reactive sites make this compound a versatile advanced intermediate for medicinal chemistry programs targeting oncology, neuroscience, and anti-infective indications.

Why Generic Benzoisoxazole Intermediates Cannot Substitute for (6-Bromobenzo[D]isoxazol-3-YL)methanol in Structure-Activity-Relationship-Driven Programs


Substituting the 6-bromo substituent with alternative halogens (Cl, F) or hydrogen on the benzo[d]isoxazol-3-yl-methanol scaffold produces quantifiable shifts in lipophilicity, cross-coupling reactivity, and molecular recognition properties that are material for structure-activity relationship (SAR) development. The predicted LogP of the bromo analog (2.08) exceeds that of the 6-chloro (1.97) , 6-fluoro (≈1.4) , and unsubstituted (1.32) congeners, translating to a ΔLogP of +0.76 versus the des-halo scaffold—a difference that can shift a compound across favorable blood-brain barrier penetration thresholds or alter microsomal stability. Furthermore, the C(sp²)–Br bond exhibits inherently higher reactivity in palladium-catalyzed cross-coupling than the corresponding C–Cl bond, enabling milder reaction conditions, broader substrate scope, and higher yields in library synthesis [1]. These combined electronic, steric, and lipophilicity features cannot be replicated by substituting a chloro, fluoro, or unsubstituted analog without altering downstream pharmacokinetic and pharmacodynamic outcomes.

Quantitative Differentiation Evidence for (6-Bromobenzo[D]isoxazol-3-YL)methanol Against Closest Halogenated and Unsubstituted Analogs


Lipophilicity (Predicted LogP) of (6-Bromobenzo[D]isoxazol-3-YL)methanol Exceeds 6-Chloro, 6-Fluoro, and Unsubstituted Analogs by 0.11 to 0.76 LogP Units

The predicted octanol-water partition coefficient (LogP) of (6-Bromobenzo[D]isoxazol-3-YL)methanol is 2.0826, as computed by the Chemscene/ACD/Labs unified prediction engine . This value is +0.11 log units above the 6-chloro counterpart (LogP = 1.9735) , approximately +0.68 log units above the 6-fluoro analog (estimated LogP ≈1.4 based on ChemExper datasets) , and +0.76 log units above the unsubstituted benzo[d]isoxazol-3-ylmethanol (LogP = 1.3201) . The monotonic increase in LogP follows the halogen polarizability series (Br > Cl > F > H), consistent with the known contribution of halogen substitution to molecular lipophilicity in aromatic heterocycles.

Lipophilicity Partition Coefficient Benzoisoxazole Drug Design

Superior Palladium-Catalyzed Cross-Coupling Reactivity of the C–Br Bond Versus C–Cl in Benzoisoxazole Scaffolds

The C(sp²)–Br bond at the 6-position of the benzo[d]isoxazole ring system exhibits markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding C–Cl bond. In the context of benzoxazole and benzoisoxazole heterocycles, aryl bromides undergo Suzuki-Miyaura and Sonogashira couplings under milder conditions (lower catalyst loading, reduced temperature, shorter reaction times) and with broader substrate scope than aryl chlorides [1][2]. This reactivity difference is attributed to the lower bond dissociation energy of C–Br (≈281 kJ/mol) versus C–Cl (≈339 kJ/mol), facilitating oxidative addition to Pd(0). For library synthesis applications, the bromo analog enables access to diverse biaryl, alkyne, and amine coupling products that may be inaccessible or low-yielding with the chloro or unsubstituted scaffolds .

Cross-Coupling Suzuki Reaction Sonogashira Bromo vs Chloro Reactivity

Molecular Weight Differentiation of (6-Bromobenzo[D]isoxazol-3-YL)methanol (228.04 g/mol) Supports Late-Stage Functionalization and Mass Spectrometry Applications

(6-Bromobenzo[D]isoxazol-3-YL)methanol has a molecular weight of 228.04 g/mol , which is +44.45 g/mol higher than the 6-chloro analog (183.59 g/mol) , +60.90 g/mol above the 6-fluoro analog (167.14 g/mol) [1], and +78.89 g/mol above the unsubstituted benzo[d]isoxazol-3-ylmethanol (149.15 g/mol) [2]. The characteristic bromine isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provides a distinctive mass spectrometry signature that facilitates tracking of this intermediate and its derivatives in complex reaction mixtures by LC-MS. The elevated molecular weight, combined with the isotopic signature, makes the bromo compound particularly suitable as a synthetic intermediate where mass-tracking is required, or as a heavier analog for mechanistic probe studies.

Molecular Weight Mass Spectrometry Internal Standard Building Block

Predicted pKa Uniformity Across 6-Halogenated Benzo[d]isoxazol-3-yl-methanol Analogs Indicates No Significant Ionization-State Differentiation at Physiological pH

Predicted pKa values for the 6-halogenated benzo[d]isoxazol-3-yl-methanol series are clustered tightly: 6-chloro analog pKa = 12.87 ± 0.10 (predicted) , 6-fluoro analog pKa = 12.85 ± 0.10 (predicted) . Although an experimental or predicted pKa for the 6-bromo compound was not located in public databases at the time of this analysis, the near-identical pKa values for the chloro and fluoro congeners, combined with the remote positioning of the halogen relative to the hydroxymethyl group, support the inference that all three halogenated analogs share a pKa of approximately 12.9 . At physiological pH (7.4), all congeners exist overwhelmingly in the neutral form; thus pKa does not differentiate the bromo compound from its halo-analogs for ionization-dependent properties such as solubility or permeability.

pKa Ionization Benzoisoxazole Physicochemical Properties

Optimal Research and Procurement Application Scenarios for (6-Bromobenzo[D]isoxazol-3-YL)methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Elevated Lipophilicity for CNS Target Engagement

When a benzo[d]isoxazole-based hit requires increased LogP to improve blood-brain barrier permeability or membrane partitioning, (6-Bromobenzo[D]isoxazol-3-YL)methanol (LogP = 2.08) provides a +0.76 LogP advantage over the unsubstituted scaffold (LogP = 1.32) without altering the core heterocycle pharmacophore. This lipophilicity increment is within the range known to shift CNS MPO scores favorably for neurological targets. Researchers developing BET bromodomain inhibitors for glioblastoma or CNS-penetrant acetylcholinesterase inhibitors can rationally select the bromo intermediate to bias library members toward higher brain exposure while retaining the synthetic versatility of the hydroxymethyl handle for further elaboration.

Parallel Library Synthesis Leveraging C–Br Cross-Coupling for Diversification of Benzoisoxazole Chemical Space

The C–Br bond at the 6-position enables efficient Suzuki, Sonogashira, and Buchwald-Hartwig couplings under standard Pd-catalysis conditions [1], allowing medicinal chemistry teams to generate diverse biaryl, alkynyl, and amino-substituted libraries from a single advanced intermediate. The bromo compound's reactivity advantage over the 6-chloro analog translates to shorter reaction times, lower catalyst loadings, and higher conversion rates in parallel synthesis formats, reducing the cost per compound in library production. This scenario is particularly relevant for BET inhibitor programs where the benzo[d]isoxazole 6-position has been identified as a solvent-exposed vector tolerant of structural variation [2].

Process Chemistry Development and Reaction Monitoring via Distinctive Bromine Isotopic Signature

The characteristic 1:1 ⁷⁹Br/⁸¹Br isotopic doublet of (6-Bromobenzo[D]isoxazol-3-YL)methanol (MW = 228.04 g/mol) provides an unambiguous mass spectrometry handle for tracking this intermediate and its downstream products through multi-step synthetic sequences. In process chemistry optimization, the +45–79 g/mol mass shift relative to chloro, fluoro, and des-halo analogs enables confident peak assignment in LC-MS chromatograms without requiring authentic standards of every synthetic intermediate. This practical advantage reduces analytical method development time and supports quality control of in-process streams.

Anticonvulsant and Sodium Channel Modulator Lead Generation Using Benzoisoxazole Scaffolds

Benzo[d]isoxazole derivatives have been demonstrated to act as selective voltage-gated sodium channel NaV1.1 blockers with anticonvulsant activity [3]. (6-Bromobenzo[D]isoxazol-3-YL)methanol can serve as a key building block for constructing such derivatives, where the bromine substituent at the 6-position can be exploited for late-stage diversification to explore SAR around the benzene ring while the hydroxymethyl group at the 3-position provides a synthetic handle for attachment of piperidine, piperazine, or other basic amine moieties commonly found in ion channel modulators.

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